molecular formula C21H14O B073205 9-Benzoylanthracene CAS No. 1564-53-0

9-Benzoylanthracene

Cat. No. B073205
CAS RN: 1564-53-0
M. Wt: 282.3 g/mol
InChI Key: YBIBFEHHOULQKH-UHFFFAOYSA-N
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Description

9-Benzoylanthracene is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied due to its unique properties and potential applications in various fields. It is a highly fluorescent compound that has been used as a probe molecule in various biochemical and physiological studies.

Mechanism Of Action

The mechanism of action of 9-Benzoylanthracene is not well understood. However, it is believed to interact with biomolecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π interactions. The fluorescence properties of 9-Benzoylanthracene are believed to arise from the excited state intramolecular proton transfer (ESIPT) process.

Biochemical And Physiological Effects

9-Benzoylanthracene has been shown to have a variety of biochemical and physiological effects. It has been shown to bind to proteins and DNA, alter the structure and function of lipid bilayers, and induce oxidative stress. Additionally, it has been shown to have anti-cancer properties and may be useful in the development of new cancer therapies.

Advantages And Limitations For Lab Experiments

One of the main advantages of 9-Benzoylanthracene is its high fluorescence intensity and quantum yield. This makes it an excellent probe molecule for fluorescence-based experiments. Additionally, it is relatively easy to synthesize and has a long shelf life. However, one of the main limitations of 9-Benzoylanthracene is its low solubility in water, which can limit its use in aqueous environments.

Future Directions

There are several future directions for the study of 9-Benzoylanthracene. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the development of new applications for 9-Benzoylanthracene in areas such as drug delivery, imaging, and sensing. Additionally, more research is needed to fully understand the mechanism of action of 9-Benzoylanthracene and its potential effects on human health.

Synthesis Methods

The synthesis of 9-Benzoylanthracene can be achieved via several methods, including the Friedel-Crafts reaction, Suzuki coupling, and Sonogashira coupling. The Friedel-Crafts reaction involves the reaction of anthracene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The Suzuki coupling method involves the reaction of 9-bromoanthracene with phenylboronic acid in the presence of a palladium catalyst. The Sonogashira coupling method involves the reaction of 9-iodoanthracene with phenylacetylene in the presence of a palladium catalyst.

Scientific Research Applications

9-Benzoylanthracene has been widely used as a probe molecule in various biochemical and physiological studies. It has been used to study the binding properties of proteins, DNA, and other biomolecules. It has also been used to study the transport properties of membranes and the dynamics of lipid bilayers. Additionally, 9-Benzoylanthracene has been used as a fluorescent probe for the detection of reactive oxygen species and other free radicals.

properties

CAS RN

1564-53-0

Product Name

9-Benzoylanthracene

Molecular Formula

C21H14O

Molecular Weight

282.3 g/mol

IUPAC Name

anthracen-9-yl(phenyl)methanone

InChI

InChI=1S/C21H14O/c22-21(15-8-2-1-3-9-15)20-18-12-6-4-10-16(18)14-17-11-5-7-13-19(17)20/h1-14H

InChI Key

YBIBFEHHOULQKH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=C3C=CC=CC3=CC4=CC=CC=C42

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C3C=CC=CC3=CC4=CC=CC=C42

Other CAS RN

1564-53-0

Origin of Product

United States

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